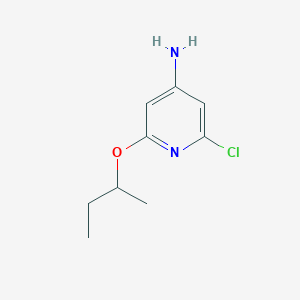

2-(Butan-2-yloxy)-6-chloropyridin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13ClN2O |

|---|---|

Molecular Weight |

200.66 g/mol |

IUPAC Name |

2-butan-2-yloxy-6-chloropyridin-4-amine |

InChI |

InChI=1S/C9H13ClN2O/c1-3-6(2)13-9-5-7(11)4-8(10)12-9/h4-6H,3H2,1-2H3,(H2,11,12) |

InChI Key |

DTNUGRWWPIFAAK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC1=NC(=CC(=C1)N)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Butan 2 Yloxy 6 Chloropyridin 4 Amine and Its Analogues

Retrosynthetic Strategies for the 2-(Butan-2-yloxy)-6-chloropyridin-4-amine Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules. amazonaws.com For this compound, the primary disconnections involve the C-O bond of the ether, the C-Cl bond, and the C-N bond of the amine.

A logical retrosynthetic approach would involve disconnecting the butoxy group first, leading to a 6-chloro-2-hydroxypyridin-4-amine intermediate and butan-2-ol. This is a common strategy as ether formation is a well-established transformation. amazonaws.com Subsequently, the amino and chloro groups can be disconnected to reveal a dichloropyridine precursor. This leads to a convergent synthesis where the chiral alcohol and the functionalized pyridine (B92270) ring are prepared separately and then coupled.

An alternative strategy involves the initial formation of the 2-alkoxy-4-aminopyridine, followed by selective chlorination at the 6-position. The feasibility of this approach hinges on the ability to control the regioselectivity of the halogenation step, which can be influenced by the directing effects of the existing substituents.

Regioselective and Stereoselective Synthesis of the 2-(Butan-2-yloxy) Moiety

The butan-2-yloxy group in the target molecule contains a chiral center, necessitating stereoselective synthetic methods to obtain enantiomerically pure products.

Enantioselective Approaches to the Butan-2-ol Precursor

The synthesis of enantiomerically pure (R)- or (S)-butan-2-ol is a critical first step. wikipedia.org Several methods are available for this purpose:

Kinetic Resolution of Racemic Alcohols: Lipases are widely used for the kinetic resolution of racemic alcohols, where one enantiomer is preferentially acylated, allowing for the separation of the unreacted enantiomer. mdpi.comencyclopedia.pub

Asymmetric Reduction of Butan-2-one: Chiral catalysts, such as those based on ruthenium or rhodium with chiral ligands, can be employed for the asymmetric hydrogenation of butan-2-one to produce either (R)- or (S)-butan-2-ol with high enantiomeric excess. google.com

Biocatalytic Reduction: Enzymes such as alcohol dehydrogenases (ADHs) can selectively reduce butan-2-one to a single enantiomer of butan-2-ol. google.com For instance, ADH from certain microorganisms can produce (S)-butan-2-ol from butan-2-one. google.com Conversely, racemic butan-2-ol can be treated with an ADH to selectively oxidize the (S)-enantiomer, leaving the (R)-enantiomer. google.com

Coupling Reactions for Ether Linkage Formation

Once the chiral butan-2-ol is obtained, it can be coupled with the pyridine core. Two primary methods for forming the ether linkage are the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis: This classic S(_N)2 reaction involves the reaction of an alkoxide with an alkyl halide. organicchemistrytutor.commasterorganicchemistry.com In this context, the sodium salt of a 6-chloro-2-hydroxypyridin-4-amine derivative would be reacted with a chiral 2-butyl halide or tosylate. This method is most effective with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.comumn.edu

Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ether under mild conditions using triphenylphosphine (B44618) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD). chemeurope.comyoutube.com A significant advantage of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center. youtube.com This allows for the synthesis of the opposite enantiomer of the ether from the same starting alcohol. For the synthesis of pyridine ethers, a modified protocol using 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP) and polymer-supported triphenylphosphine (PS-PPh(_3)) has been shown to be efficient, particularly for phenols with higher pKa values where the standard DEAD reagent may fail. nih.govpsu.edu

| Reaction | Reagents | Key Features |

| Williamson Ether Synthesis | Sodium alkoxide, Alkyl halide | S(_N)2 mechanism, works best for primary halides. |

| Mitsunobu Reaction | Alcohol, Triphenylphosphine, DEAD/ADDP | Inversion of stereochemistry, mild conditions. chemeurope.comnih.govpsu.edu |

Introduction of the Chloro and Amino Functionalities on the Pyridine Ring

The regioselective installation of the chlorine and amine groups on the pyridine ring is crucial for the successful synthesis of the target molecule.

Strategies for Halogenation and Amination at Specific Pyridine Positions

The positions of the substituents on the pyridine ring are dictated by the directing effects of the groups already present.

Halogenation: The direct halogenation of pyridine derivatives can be challenging due to the deactivating nature of the ring nitrogen. However, the halogenation of substituted pyridines can be controlled. For instance, the chlorination of 2-aminopyridines can be achieved with high regioselectivity using reagents like Selectfluor with LiCl. rsc.org The reaction of 4-aminopyridine (B3432731) with halogens and interhalogens can lead to the formation of charge-transfer complexes or ionic species. acs.org

Amination: Nucleophilic aromatic substitution (S(_N)Ar) is a common method for introducing an amino group onto a pyridine ring, especially when the ring is activated by electron-withdrawing groups. mdpi.com For instance, a dichloropyridine can be selectively aminated at one position over another based on the electronic environment of the carbon atoms. The reaction of heteroaryl chlorides with amines in water in the presence of KF can facilitate S(_N)Ar reactions. researchgate.net

Palladium-Catalyzed Coupling Reactions in Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heteroaromatics, including pyridines. acs.orgresearchgate.net

Buchwald-Hartwig Amination: This powerful reaction enables the formation of C-N bonds by coupling an amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. acsgcipr.orgwikipedia.org This method is particularly useful for coupling amines with chloropyridines, which are often less reactive in traditional S(_N)Ar reactions. cmu.eduacs.org The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. cmu.edu The reaction is applicable to a wide range of primary and secondary amines. nih.gov Even ammonia (B1221849) equivalents, such as ammonium (B1175870) salts, can be used. organic-chemistry.org

| Catalyst System | Substrates | Key Features |

| Pd(OAc)(_2)/Biarylphosphine Ligands | Aryl/Heteroaryl Halides, Amines | Broad substrate scope, applicable to chloropyridines. cmu.edu |

| RuPhos/BrettPhos Precatalysts | 3-Halo-2-aminopyridines, Amines | Efficient for unprotected aminopyridines. nih.gov |

| PdCl(_2)(PPh(_3))(_2)/Xantphos | Aryl Bromides, Amines | Used for synthesis of N-arylpyrimidin-2-amines. nih.gov |

The synthesis of this compound and its analogues requires a strategic combination of modern synthetic methods. The ability to control stereochemistry at the butoxy side chain and regiochemistry on the pyridine ring is paramount. The methodologies discussed, from classic reactions like the Williamson ether synthesis to modern palladium-catalyzed cross-couplings, provide a robust toolbox for accessing this important class of molecules.

Modern Synthetic Transformations for this compound Derivatives

The synthesis of substituted pyridines, such as this compound, has traditionally involved multi-step processes that can be time-consuming and generate significant chemical waste. However, recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally benign methods. These modern transformations are characterized by their increased efficiency, reduced environmental impact, and the ability to rapidly generate molecular diversity.

Green chemistry principles are increasingly being integrated into the synthesis of aminopyridine derivatives to minimize the environmental footprint of chemical manufacturing. researchgate.net These approaches focus on the use of safer solvents, renewable starting materials, and catalytic methods to improve atom economy and reduce waste.

One notable green strategy is the use of one-pot multicomponent reactions (MCRs). MCRs allow for the construction of complex molecules from three or more starting materials in a single synthetic operation, which significantly reduces the number of purification steps and the consumption of solvents. For instance, novel pyridines have been synthesized via a one-pot, four-component reaction of a formylphenyl-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate (B1210297) in ethanol (B145695), a green solvent. This reaction has been shown to be effective under both microwave irradiation and conventional heating, with the microwave-assisted method providing excellent yields in significantly shorter reaction times.

Another key aspect of green chemistry is the replacement of hazardous solvents with more environmentally friendly alternatives. Water is an ideal green solvent due to its non-toxic nature, and its use in organic synthesis is a growing area of research. A simple and green method for the synthesis of fused pyridines has been developed using a [2 + 2 + 1 + 1] cycloaddition of ketones with an ammonium cation under a CO2 atmosphere in an aqueous solution. rsc.org This method utilizes an ammonium cation as the nitrogen source and CO2 as a carbon source, highlighting the potential for using readily available and non-toxic reagents in pyridine synthesis.

The development of metal-free catalytic systems is another important avenue in green aminopyridine synthesis. Metal catalysts, while often highly effective, can be toxic and difficult to remove from the final product. A metal-free strategy has been reported for N-H insertions via the coupling of N-tosylhydrazones with a variety of amines, including aminopyridines. This approach provides a straightforward synthetic route to diverse and valuable amine-containing compounds without the need for metal catalysts.

The following table summarizes the key features of selected green chemistry approaches applicable to the synthesis of aminopyridine analogues.

| Method | Key Features | Reactants | Solvent | Reference |

| One-pot Multicomponent | Excellent yields, short reaction times, reduced waste | 4-formylphenyl-4-methylbenzenesulfonate, ethyl cyanoacetate, acetophenone derivatives, ammonium acetate | Ethanol | |

| Aqueous CO2 Fixation | Use of CO2 as a carbon source, aqueous medium, metal-free | Ketones, ammonium cation, CO2 | Water | rsc.org |

| Metal-Free N-H Insertion | Avoids toxic metal catalysts, broad substrate scope | N-tosylhydrazones, aminopyridines | Various |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities compared to conventional heating methods. researchgate.net This technology is particularly well-suited for the synthesis of heterocyclic compounds like aminopyridines.

The nucleophilic aromatic substitution (SNAr) of halopyridines is a common method for introducing amine and alkoxy groups. Microwave irradiation has been shown to dramatically reduce reaction times for these transformations. For example, the amination of chloropurine derivatives, which are structurally related to chloropyridines, with various amines under microwave irradiation proceeded with higher yields (72% - 83%) in just 10 minutes, compared to much longer reaction times (16 hours) and lower yields (58% - 75%) with conventional heating. nih.gov Similarly, the reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with aniline (B41778) derivatives under microwave conditions has been demonstrated to be more efficient than conventional heating.

The introduction of the butan-2-yloxy group at the 2-position of the pyridine ring can also be facilitated by microwave assistance. Studies have shown that microwave-assisted substitution of chloropyridines with alkoxides in ethanol can proceed with high efficiency. tandfonline.com For instance, the reaction of 2,5-dibromopyridine (B19318) with sodium ethoxide in ethanol under microwave heating afforded 2-ethoxy-5-bromopyridine in approximately 90% isolated yield. tandfonline.com This suggests that a similar approach could be employed for the synthesis of this compound from a suitable dichlorinated aminopyridine precursor.

Catalyst-free synthesis under microwave irradiation represents a particularly green and efficient approach. A facile solvent- and catalyst-free method for the synthesis of hydroxylated 2,4,6-trisubstituted pyridines has been developed, where the desired products were obtained through a simplified purification process. rsc.org Furthermore, a catalyst-free, one-pot synthesis of 2-alkoxy-3-arylimidazo[1,2-a]pyridines has been achieved via microwave-assisted reactions of 2-aminopyridine (B139424), β-nitrostyrenes, and alcohols, demonstrating the feasibility of introducing alkoxy groups under these conditions. rsc.org

The table below provides a comparison of microwave-assisted versus conventional heating methods for reactions relevant to the synthesis of substituted aminopyridines.

| Reaction Type | Substrate | Conditions | Yield (%) | Time | Reference |

| Amination of Chloropurine | 6-chloropurine derivative | Microwave: 120 °C, 150 W, EtOH, 1.1 eq amine | 72-83 | 10 min | nih.gov |

| Amination of Chloropurine | 6-chloropurine derivative | Conventional: 75 °C, BuOH, 1.1 eq amine | 58-75 | 16 h | nih.gov |

| Synthesis of 2-anilinopyrimidines | 2-chloro-4,6-dimethylpyrimidine | Microwave: Various conditions | Higher | Shorter | |

| Synthesis of 2-anilinopyrimidines | 2-chloro-4,6-dimethylpyrimidine | Conventional: Reflux | Lower | Longer | |

| Synthesis of 2-ethoxy-5-bromopyridine | 2,5-dibromopyridine | Microwave: NaOEt, EtOH | ~90 | Not specified | tandfonline.com |

| Synthesis of 2-alkoxyimidazo[1,2-a]pyridines | 2-aminopyridine, β-nitrostyrene, alcohol | Microwave: nano-NiFe2O4 catalyst | High | Expedited | rsc.org |

Elucidation of Reaction Mechanisms and Catalysis Associated with 2 Butan 2 Yloxy 6 Chloropyridin 4 Amine

Mechanistic Pathways of Key Functionalization Reactions

The reactivity of 2-(Butan-2-yloxy)-6-chloropyridin-4-amine is primarily dictated by the electronic properties of the pyridine (B92270) ring and the interplay of its three distinct substituents: a chlorine atom, an amino group, and a butoxy group. These features allow for a variety of functionalization reactions, chiefly nucleophilic aromatic substitution and derivatization of the exocyclic amine.

Nucleophilic Aromatic Substitution on Halogenated Pyridines

The pyridine ring, being an electron-deficient aromatic system, is inherently activated towards nucleophilic attack. This reactivity is significantly enhanced by the presence of a good leaving group, such as the chlorine atom at the 6-position of the target molecule. Nucleophilic Aromatic Substitution (SNAr) on pyridines preferentially occurs at the positions ortho (2- and 6-) and para (4-) to the ring nitrogen. stackexchange.com This selectivity is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the intermediate formed during the reaction. stackexchange.com

The mechanism proceeds via a two-step addition-elimination pathway. youtube.com

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. researchgate.net The aromaticity of the pyridine ring is temporarily disrupted in this step. youtube.com For attack at the 2- or 4-positions, a key resonance structure can be drawn where the negative charge is localized on the ring nitrogen atom, providing significant stabilization. stackexchange.com

Leaving Group Departure: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted product.

Table 1: Factors Influencing SNAr on this compound

| Factor | Influence on Reaction Rate | Mechanistic Rationale |

|---|---|---|

| Pyridine Nitrogen | Accelerates | Stabilizes the negative charge of the Meisenheimer intermediate through induction and resonance. stackexchange.com |

| Chlorine at C-6 | Enables | Acts as a good leaving group to be displaced by the incoming nucleophile. |

| Nucleophile Strength | Accelerates (stronger nucleophiles) | The initial attack on the aromatic ring is often the rate-determining step. stackexchange.comyoutube.com |

| Solvent | Varies | Polar aprotic solvents can stabilize the charged intermediate and accelerate the reaction. |

Amine Reactivity and Derivatization Mechanisms

The 4-amino group on the pyridine scaffold is a key functional handle for further molecular elaboration. It behaves as a typical aromatic amine, capable of acting as a nucleophile or a base. Its reactivity can be modulated by the electronic effects of the other ring substituents. The electron-donating butoxy group tends to increase the electron density on the amino group, enhancing its nucleophilicity, whereas the chloro group has an opposing, electron-withdrawing effect.

Common derivatization reactions of the 4-amino group include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. This is a standard addition-elimination mechanism at the carbonyl carbon. mnstate.edu

Alkylation: The amino group can be alkylated using alkyl halides. However, overalkylation can be an issue, leading to secondary and tertiary amines. mnstate.edu Using excess amine can favor monosubstitution. mnstate.edu

Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides, which are often stable and crystalline derivatives.

Diazotization: While aromatic amines can be converted to diazonium salts, this reaction can be complex with aminopyridines due to the presence of the basic ring nitrogen.

The reactivity of 4-aminopyridine (B3432731) itself with electrophiles like halogens has been shown to produce charge-transfer complexes or ionic species where the iodonium ion is trapped between two pyridine rings, highlighting the nucleophilic character of the system. acs.orgresearchgate.net These studies provide a model for the potential reactivity of the more substituted this compound.

Role of Transition Metal Catalysis in Synthesis and Transformation

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis and functionalization of heterocyclic compounds. For this compound, these methods provide powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at positions that are unreactive under classical conditions.

Palladium-Catalyzed C-H Activation and Cross-Coupling Processes

The chlorine atom at the C-6 position serves as an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions. These reactions typically follow a general catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: A low-valent Pd(0) complex inserts into the carbon-chlorine bond, forming a Pd(II) intermediate. This is often the rate-determining step for less reactive aryl chlorides.

Transmetalation: A main group organometallic reagent (e.g., organoboron in Suzuki coupling, organosilicon in Hiyama coupling semanticscholar.orgnih.gov, or organotin in Stille coupling organic-chemistry.org) transfers its organic group to the palladium center.

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst.

Beyond the C-Cl bond, the amino group can function as a directing group to facilitate C-H activation at the adjacent C-3 and C-5 positions. nih.gov This strategy allows for the direct formation of new bonds without pre-functionalization. The catalytic cycle for C-H activation often involves the formation of a cyclometalated intermediate, where palladium is directly bonded to the carbon of the C-H bond being functionalized. nih.govbeilstein-journals.org

Table 2: Potential Palladium-Catalyzed Reactions on the this compound Scaffold

| Reaction Name | Coupling Partner | Bond Formed | Target Site |

|---|---|---|---|

| Suzuki Coupling | Boronic acids/esters | C-C | C-6 |

| Heck Coupling | Alkenes | C-C | C-6 |

| Buchwald-Hartwig Amination | Amines | C-N | C-6 |

| Sonogashira Coupling | Terminal alkynes | C-C | C-6 |

| Hiyama Coupling | Organosilanes | C-C | C-6 |

| C-H Arylation | Aryl halides | C-C | C-3 / C-5 |

Recent studies have demonstrated efficient palladium-catalyzed C-H arylation of fluoroarenes with 2-chloropyridine derivatives, offering a streamlined alternative to traditional cross-coupling methods. researchgate.netchemrxiv.orgchemrxiv.org

Ligand Design and Influence on Catalytic Efficiency with this compound Scaffolds

The success of palladium-catalyzed reactions is critically dependent on the choice of ligand coordinated to the metal center. nih.govrsc.orgnih.gov Ligands modulate the steric and electronic properties of the palladium catalyst, thereby influencing its stability, reactivity, and selectivity. nih.gov

For cross-coupling reactions involving the activation of the C-Cl bond in this compound, bulky and electron-rich phosphine (B1218219) ligands are generally required. These ligands promote the oxidative addition step and facilitate the subsequent reductive elimination.

Buchwald-type biaryl phosphines (e.g., XPhos, RuPhos, BrettPhos) have proven highly effective for coupling aryl chlorides. nih.gov Their steric bulk prevents catalyst dimerization and promotes the formation of the active monoligated Pd(0) species, while their electron-donating nature increases the electron density on the palladium, facilitating insertion into the C-Cl bond.

N-Heterocyclic Carbenes (NHCs) are another class of ligands known for forming highly stable and active palladium catalysts suitable for challenging cross-coupling reactions.

In the context of C-H activation directed by the 4-amino group, the ligand must be compatible with the directing group coordination and facilitate the C-H cleavage step. nih.gov Ligand scaffolds such as mono-N-protected amino acids and substituted bipyridines have been successfully employed in Pd(II)-catalyzed C-H functionalization. nih.govnih.gov The potential for the aminopyridine substrate itself to act as a ligand and inhibit catalysis is a significant challenge that must be overcome through careful selection of ancillary ligands and reaction conditions. nih.gov

Table 3: Representative Ligands for Palladium-Catalyzed Reactions

| Ligand Class | Example(s) | Typical Application(s) | Key Feature(s) |

|---|---|---|---|

| Biaryl Monophosphines | XPhos, RuPhos, SPhos | Suzuki, Buchwald-Hartwig, C-N Coupling nih.gov | Bulky, electron-rich, promotes oxidative addition of Ar-Cl. |

| Diphosphines | Xantphos, dppf | General Cross-Coupling | Wide bite angle, stabilizes catalytic intermediates. |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Suzuki, Heck | Strong σ-donors, form robust catalysts. |

| Amino Acid Ligands | Mono-N-protected amino acids | C-H Activation/Functionalization nih.govnih.gov | Chiral, tunable, effective in directed C-H activation. |

Derivatization and Structural Modification Strategies for 2 Butan 2 Yloxy 6 Chloropyridin 4 Amine

Functionalization at the Amine Group

The primary amine at the C4 position is a versatile functional group that serves as a key handle for derivatization. Its nucleophilic character allows for reactions with a wide array of electrophiles to generate a variety of functional groups.

The functionalization of the amine on 4-aminopyridine (B3432731) scaffolds to form amides, carbamates, and ureas is a well-established strategy to introduce diverse substituents. nih.gov These reactions typically proceed under standard conditions and offer a reliable means of structural modification.

Amide Formation: Amides can be readily synthesized by reacting the primary amine with acylating agents such as acyl chlorides or carboxylic anhydrides in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270). Alternatively, direct coupling with a carboxylic acid can be achieved using peptide coupling reagents (e.g., DCC, EDC, HATU), which facilitate the formation of the amide bond under mild conditions. catrin.comciac.jl.cn This approach allows for the introduction of a vast array of R-groups, from simple alkyl and aryl moieties to more complex heterocyclic systems.

Urea (B33335) Formation: Unsymmetrical ureas are commonly prepared by treating the amine with an appropriate isocyanate (R-N=C=O). researchgate.net This reaction is typically rapid and high-yielding. Isocyanates can be generated in situ from amines and phosgene (B1210022) or safer phosgene equivalents like triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI). nih.gov Direct reaction of amines with carbon dioxide, in the absence of catalysts or solvents, can also yield urea derivatives. rsc.org

Carbamate Formation: Carbamates are accessible through the reaction of the amine with chloroformates (e.g., ethyl chloroformate, benzyl (B1604629) chloroformate) in the presence of a base. nih.gov Another method involves reacting the amine with a carbonyl donor, such as N,N'-disuccinimidyl carbonate, followed by the addition of an alcohol.

| Derivative Class | Reagent Type | General Product Structure |

| Amide | Acyl Halide (RCOCl) |  |

| Urea | Isocyanate (RNCO) |  |

| Carbamate | Chloroformate (ROCOCl) |  |

The primary amine of 2-(butan-2-yloxy)-6-chloropyridin-4-amine can undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. researchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, which is often catalyzed by an acid. mdpi.com

The reaction is typically carried out by refluxing the aminopyridine with the desired carbonyl compound in a suitable solvent like ethanol (B145695) or methanol. The formation of the azomethine group (-C=N-) introduces a new point of structural diversity and can significantly alter the electronic and steric profile of the parent molecule. A wide range of aromatic and aliphatic aldehydes and ketones can be utilized, leading to a large library of Schiff base derivatives. nih.govjournalcps.com

| Reactant | Reaction Type | General Product Structure |

| Aldehyde (RCHO) | Condensation |  |

| Ketone (R'COR'') | Condensation |  |

Modifications of the Pyridine Core

The pyridine ring itself, particularly the C6-chloro substituent, is a prime target for modification, enabling the introduction of new functionalities through substitution or the construction of fused ring systems.

The chlorine atom at the C6 position is susceptible to nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions. The reactivity of 2-chloropyridines in SNAr reactions is well-documented, allowing the displacement of the chloride with a range of nucleophiles. researchgate.netyoutube.commorressier.comresearchgate.net

Nucleophilic Aromatic Substitution (SNAr): The chlorine can be displaced by nucleophiles such as alkoxides, thiolates, and amines, often requiring elevated temperatures. The electron-withdrawing nature of the pyridine nitrogen atom facilitates this reaction by stabilizing the negatively charged Meisenheimer intermediate. researchgate.netnih.gov Halogen exchange reactions, for instance, converting the chloro-substituent to a fluoro- or iodo-substituent, can also be performed to modulate reactivity for subsequent steps. acs.orgresearchgate.net

Palladium-Catalyzed Cross-Coupling: Modern cross-coupling methods offer powerful tools for C-C, C-N, and C-O bond formation at the C6 position.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the chloropyridine with an aryl or heteroaryl boronic acid (or its ester) in the presence of a palladium catalyst and a base. researchgate.netnih.gov This method is highly effective for synthesizing biaryl structures and has been successfully applied to aminopyridine substrates. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond, allowing the introduction of a wide variety of primary or secondary amines at the C6 position. wikipedia.orgnih.gov The reaction is catalyzed by a palladium-phosphine complex and requires a base. nih.gov It provides a complementary method to classical SNAr for amination. nih.gov

| Reaction Type | Coupling Partner | Catalyst/Reagents | Resulting Bond |

| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst, Base | C-C |

| Buchwald-Hartwig | R¹R²NH | Pd catalyst, Base | C-N |

| Nucleophilic Substitution | Nu⁻ (e.g., RO⁻, RS⁻) | Heat | C-O, C-S |

Heterocycle annulation involves the construction of a new ring fused to the existing pyridine core. Such strategies can dramatically increase the structural complexity and rigidity of the molecule. For instance, a reaction between a 2-aminopyridine (B139424) derivative and an arene under metal-free conditions can lead to the formation of a pyrido[1,2-a]benzimidazole (B3050246) scaffold. nih.gov While the target molecule has the amine at C4, analogous intramolecular cyclization strategies involving both the C4-amine and a substituent introduced at C6 could potentially be devised to build fused heterocyclic systems.

Structural Variation of the Alkoxy Side Chain

The butan-2-yloxy group at the C2 position is typically installed during the synthesis of the core scaffold. The most common synthetic route to such compounds involves the nucleophilic aromatic substitution of a corresponding dichlorinated pyridine precursor (e.g., 2,6-dichloro-4-aminopyridine) with the desired alcoholate. researchgate.net

Therefore, the primary strategy for varying the alkoxy side chain is to utilize different alcohols during the initial synthesis. By employing a range of primary, secondary, or even functionalized alcohols (e.g., methoxyethanol, cyclobutanol), a library of analogues with diverse alkoxy side chains can be generated. This approach allows for systematic exploration of the steric and electronic requirements of the binding pocket this side chain may occupy. While ether cleavage is a known chemical transformation, it is less of a derivatization strategy and more a route to the corresponding 2-pyridone, which could then be re-alkylated.

| Alcohol Used in Synthesis | Resulting Side Chain |

| Propan-1-ol | -O-CH₂CH₂CH₃ |

| Cyclopentanol | -O-Cyclopentyl |

| 2-Methoxyethanol | -O-CH₂CH₂OCH₃ |

| Benzyl alcohol | -O-CH₂-Phenyl |

Impact of Alkyl Chain Length and Branching on Molecular Architecture

The length and branching of the alkyl chain in the 2-alkoxy position of the pyridine ring can significantly influence the molecule's conformation and crystal packing. While specific crystallographic data for derivatives of this compound are not extensively available in the public domain, general principles observed in related structures, such as alkoxy-substituted pyridines and other heterocyclic systems, can provide valuable insights.

Lengthening the alkyl chain is known to affect the mesophase behavior of liquid crystals containing pyridine moieties, suggesting an influence on intermolecular interactions and packing. For instance, longer alkoxy chains can lead to more ordered, lamellar packing structures. This principle can be extrapolated to the solid-state structure of derivatives of this compound. An increase in the length of the alkoxy chain (e.g., from butoxy to octyloxy) would likely increase the van der Waals interactions between molecules, potentially leading to a more compact and organized crystal lattice.

Branching in the alkyl chain, such as comparing the sec-butoxy group to an iso-butoxy or n-butoxy group, can have a pronounced effect on the steric environment around the pyridine ring. The sec-butyl group in the parent compound already introduces a degree of steric hindrance. Altering this to a less branched isomer like n-butoxy might allow for a more planar conformation of the alkoxy group relative to the pyridine ring. Computational studies on methoxy-substituted pyridines have shown a preference for a conformation where the methoxy (B1213986) group is coplanar with the aromatic ring to maximize conjugation. While larger alkyl groups will have more complex conformational preferences, the drive towards planarity to enhance resonance stabilization is a key factor.

The table below illustrates hypothetical conformational and packing characteristics of various 2-alkoxy-6-chloropyridin-4-amine analogs based on general principles of structural chemistry.

| Alkoxy Substituent | Expected Predominant Conformation (Alkoxy vs. Pyridine Ring) | Potential Impact on Crystal Packing |

| Methoxy | Planar | Efficient stacking due to minimal steric hindrance. |

| n-Butoxy | Near-planar | Increased van der Waals interactions promoting closer packing. |

| iso-Butoxy | Gauche/non-planar | Steric bulk may disrupt efficient crystal packing. |

| sec-Butoxy | Non-planar | Significant steric hindrance influencing intermolecular distances. |

| tert-Butoxy | Highly non-planar | Steric bulk likely leads to less dense crystal packing. |

Chiral Analogues and Stereoisomeric Effects

The sec-butoxy group in this compound contains a chiral center, meaning the compound can exist as (R)- and (S)-enantiomers. The synthesis of enantiomerically pure forms of such chiral alkoxy-pyridines can be achieved through various stereoselective synthetic methods, including the use of chiral alcohols in the initial synthesis or through chiral resolution of a racemic mixture.

Stereochemistry is a critical factor in the biological activity of many pharmaceutical compounds. biomedgrid.combiomedgrid.com The three-dimensional arrangement of atoms in a chiral molecule determines its interaction with chiral biological macromolecules like enzymes and receptors. It is highly probable that the (R)- and (S)-enantiomers of this compound would exhibit different biological activities. One enantiomer may bind with high affinity to a specific biological target, while the other may be less active or even interact with a different target, potentially leading to different pharmacological effects.

The table below presents a hypothetical comparison of the properties of the (R)- and (S)-enantiomers, based on established principles of stereochemistry.

| Property | (R)-enantiomer | (S)-enantiomer |

| Optical Rotation | Opposite to the (S)-enantiomer | Opposite to the (R)-enantiomer |

| Interaction with Chiral Environments | Potentially different affinity for a specific receptor binding site | Potentially different affinity for the same receptor binding site |

| Crystal Packing | May crystallize in a different space group than the (S)-enantiomer | May crystallize in a different space group than the (R)-enantiomer |

| Biological Activity | Expected to differ from the (S)-enantiomer | Expected to differ from the (R)-enantiomer |

The study of chiral analogues and their stereoisomeric effects is a fundamental aspect of medicinal chemistry. For this compound, the separation and individual biological evaluation of its enantiomers would be a crucial step in understanding its structure-activity relationship and identifying the more potent and selective isomer for potential therapeutic applications.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Butan 2 Yloxy 6 Chloropyridin 4 Amine Systems

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns.

The molecular formula of 2-(Butan-2-yloxy)-6-chloropyridin-4-amine is C₉H₁₃ClN₂O, corresponding to a monoisotopic mass of 200.0767 Da. lookchem.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 200. A characteristic feature would be the presence of an isotopic peak at M+2 (m/z 202) with an intensity approximately one-third of the M⁺ peak, which is definitive for a molecule containing one chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion is driven by the stability of the resulting fragments. chemguide.co.uk The primary fragmentation pathways for this molecule are expected to involve the cleavage of the sec-butoxy group and the pyridine (B92270) ring. libretexts.org

Predicted Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the C-O bond can occur, leading to the loss of a sec-butoxy radical (•OCH(CH₃)CH₂CH₃) or, more likely, the loss of a sec-butyl cation ([C₄H₉]⁺) with m/z = 57.

Loss of Alkene: A common pathway for ethers is the elimination of an alkene through a rearrangement, resulting in the loss of butene (C₄H₈) from the molecular ion, which would produce a fragment at m/z 144.

Side-Chain Fragmentation: Cleavage of the C-C bond within the sec-butoxy group can lead to the loss of an ethyl radical (•CH₂CH₃), resulting in a prominent fragment ion.

Ring Cleavage: Fragmentation of the substituted pyridine ring can also occur, though typically requires higher energy.

The following table lists the predicted major fragments and their corresponding mass-to-charge ratios (m/z).

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 200/202 | [C₉H₁₃ClN₂O]⁺ | Molecular Ion (M⁺) |

| 171/173 | [C₇H₈ClN₂O]⁺ | Loss of ethyl radical (•C₂H₅) |

| 144/146 | [C₅H₅ClN₂O]⁺ | Loss of butene (C₄H₈) |

| 57 | [C₄H₉]⁺ | sec-butyl cation |

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

For this compound, the spectra would be dominated by vibrations associated with the amino group, the pyridine ring, the ether linkage, and the alkyl chain.

N-H Vibrations: The primary amine (-NH₂) group is expected to show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches). An N-H scissoring (bending) vibration should be visible around 1600-1650 cm⁻¹. researchgate.net

C-H Vibrations: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches of the sec-butoxy group will appear as strong bands just below 3000 cm⁻¹.

Pyridine Ring Vibrations: C=C and C=N stretching vibrations within the aromatic ring typically occur in the 1400-1600 cm⁻¹ region.

C-O Ether Linkage: A strong, characteristic band corresponding to the asymmetric C-O-C stretching of the aryl-alkyl ether is expected in the 1200-1280 cm⁻¹ range.

C-Cl Vibration: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600-800 cm⁻¹.

The table below outlines the expected vibrational frequencies and their assignments.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Strong |

| N-H Scissoring (Bend) | 1600 - 1650 | Medium-Strong |

| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium-Strong |

| C-O-C Asymmetric Stretch | 1200 - 1280 | Strong |

| C-Cl Stretch | 600 - 800 | Medium |

Single-Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and crucial insights into the intermolecular forces that govern crystal packing. Although the crystal structure for this compound has not been reported, analysis of related aminopyridine and aminopyrimidine structures allows for a robust prediction of its solid-state characteristics. iucr.orgmdpi.com

Hydrogen Bonding: The most significant intermolecular interaction is expected to be hydrogen bonding. The amino group (-NH₂) is an excellent hydrogen bond donor, while the ring nitrogen atom is a strong hydrogen bond acceptor. It is highly probable that molecules will form N-H···N hydrogen bonds, linking them into supramolecular structures. iucr.org These interactions could lead to the formation of centrosymmetric dimers, creating a characteristic R²₂(8) graph-set motif, or they could form one-dimensional chains or tapes. mdpi.com

π-π Stacking: The electron-rich pyridine rings are likely to participate in π-π stacking interactions. These interactions, where the planes of adjacent aromatic rings are arranged in a parallel or offset fashion, would provide additional stabilization to the crystal lattice.

The combination of strong N-H···N hydrogen bonds and π-π stacking is a common feature in the crystal engineering of nitrogen-containing heterocyclic compounds and would be expected to define the solid-state architecture of this compound.

Conformational Analysis in the Crystalline State

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield any specific experimental data regarding the single-crystal X-ray diffraction analysis of this compound. Consequently, detailed research findings on its crystalline state, including unit cell parameters, space group, bond lengths, bond angles, and torsional angles, are not available at this time.

The determination of the solid-state conformation of this molecule would require experimental characterization through techniques such as X-ray crystallography. Such an analysis would provide precise insights into the three-dimensional arrangement of the atoms, the planarity of the pyridine ring, and the specific orientation of the butan-2-yloxy substituent relative to the core structure. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the amine group and the pyridine nitrogen, which govern the crystal packing.

Without experimental crystallographic data, a definitive discussion on the conformational analysis in the crystalline state for this specific compound cannot be provided. Theoretical modeling could offer predictions, but these would not be a substitute for empirical structural elucidation.

Theoretical and Computational Chemistry Studies of 2 Butan 2 Yloxy 6 Chloropyridin 4 Amine

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and geometry of a molecule. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties.

Optimization of Molecular Geometries and Conformational Landscapes

A crucial first step in computational analysis is the optimization of the molecular geometry to find the lowest energy conformation. For a molecule like 2-(Butan-2-yloxy)-6-chloropyridin-4-amine, with its flexible butoxy group, a conformational search would be necessary to identify the most stable arrangement of atoms. This process involves calculating the potential energy surface to locate the global minimum, which corresponds to the most probable structure of the molecule. While this is a standard procedure, specific optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for this compound are not available in the reviewed literature.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and global electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity. Although the application of FMO analysis is a common practice in computational chemistry, specific values for HOMO-LUMO energies and associated reactivity descriptors for this compound have not been reported.

Electron Density Analysis and Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. For this compound, an MEP analysis would highlight the electron-rich and electron-deficient areas, providing insights into its intermolecular interactions. However, no specific MEP analysis for this compound has been found in the literature.

Natural Bonding Orbital (NBO) and Natural Population Analysis (NPA) for Bonding Characterization

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It allows for the investigation of charge transfer interactions between filled and vacant orbitals, which are crucial for understanding molecular stability. Natural Population Analysis (NPA) is used to calculate the charge distribution on each atom, offering a more accurate representation than other methods. An NBO/NPA study of this compound would provide quantitative data on atomic charges and the nature of the chemical bonds. Unfortunately, no such analysis has been published for this specific molecule.

Non-Covalent Interaction Analysis

Non-covalent interactions play a vital role in determining the supramolecular structure and properties of chemical compounds.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. It provides a fingerprint plot that summarizes the types and frequencies of intermolecular contacts. For this compound, this analysis would reveal the nature and extent of interactions such as hydrogen bonding and van der Waals forces, which govern its packing in the solid state. To date, no Hirshfeld surface analysis has been reported for this compound.

Quantitative Analysis of Hydrogen Bonding and Other Weak Interactions

No published research articles were found that provide a quantitative analysis of the hydrogen bonding and other weak interactions for This compound . Such an analysis would typically involve computational methods to identify and quantify the strength of intermolecular forces. Techniques like Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, or Natural Bond Orbital (NBO) analysis are standardly used for this purpose. These analyses would provide data on bond energies, electron density at bond critical points, and orbital interactions, which are crucial for understanding the compound's crystal structure and its interactions with biological targets. Without dedicated studies, any discussion would be purely speculative and not based on scientific evidence.

Computational Elucidation of Reaction Mechanisms and Transition States

Similarly, the scientific literature lacks computational studies on the reaction mechanisms and transition states involving This compound . Research in this area would typically focus on the synthesis of the molecule or its subsequent reactions. Computational elucidation would involve calculating the energy profiles of reaction pathways, locating the geometry of transition state structures, and determining activation energies. This information is fundamental for optimizing reaction conditions and understanding the reactivity of the compound. The absence of such studies means that no data on reaction energetics, transition state geometries, or mechanistic pathways can be reported.

Fundamental Structure Property Relationships of 2 Butan 2 Yloxy 6 Chloropyridin 4 Amine Scaffolds

Influence of Substituents on Electronic Properties and Reactivity

The electronic landscape of the pyridine (B92270) ring in 2-(butan-2-yloxy)-6-chloropyridin-4-amine is significantly modulated by its three substituents, each exerting distinct inductive and mesomeric (resonance) effects. These electronic influences are critical in determining the molecule's reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.

The amino group at the C4 position is a potent electron-donating group (EDG) through its positive mesomeric effect (+M), which involves the delocalization of the nitrogen lone pair into the pyridine ring. This effect increases the electron density at the ortho (C3, C5) and para (C6) positions. Concurrently, it exerts a weaker electron-withdrawing inductive effect (-I) due to the electronegativity of the nitrogen atom.

The chloro group at the C6 position is electron-withdrawing via its strong inductive effect (-I) but electron-donating through a weaker positive mesomeric effect (+M). nih.gov In many halogenated pyridines, the inductive effect tends to dominate, making the ring more electron-deficient. rsc.org

The butan-2-yloxy group at the C2 position is also an electron-donating group. The oxygen atom donates electron density to the ring via a +M effect, while the alkyl group contributes a weak +I effect. This alkoxy group can influence the reactivity of the pyridine ring, sometimes acting as a leaving group in SNAr reactions, although this is less common than the displacement of a halogen. chemrxiv.org

Table 1: Electronic Effects of Substituents on the Pyridine Ring

| Substituent | Position | Inductive Effect | Mesomeric Effect | Overall Electronic Effect |

| Amino (-NH₂) | C4 | -I (Withdrawing) | +M (Donating) | Strongly Donating |

| Chloro (-Cl) | C6 | -I (Withdrawing) | +M (Donating) | Withdrawing |

| Butan-2-yloxy (-OCH(CH₃)CH₂CH₃) | C2 | +I (Donating) | +M (Donating) | Donating |

Stereochemical Aspects and Their Impact on Molecular Recognition (Chemical Context)

A key structural feature of this compound is the presence of a stereocenter in the butan-2-yloxy substituent. The second carbon atom of the butyl group is chiral, meaning it can exist in two non-superimposable mirror-image forms, the (R) and (S) enantiomers. This chirality introduces a three-dimensional complexity to the molecule that can have a profound impact on its interactions with other chiral molecules, a phenomenon known as chiral recognition. mdpi.com

In a biological or chemical system containing other chiral entities (such as enzymes, receptors, or chiral catalysts), the two enantiomers of this compound can exhibit different binding affinities and reactivities. The specific spatial arrangement of the ethyl and methyl groups attached to the stereocenter can lead to favorable or unfavorable steric and electronic interactions with a chiral binding partner. mdpi.com

For instance, one enantiomer might fit perfectly into a binding pocket, while the other may be sterically hindered, leading to a significant difference in biological activity or reaction outcome. This principle is fundamental in the development of stereoselective syntheses and chiral drugs. The incorporation of heterocyclic rings, like pyridine, into chiral receptors can enhance binding properties due to the presence of heteroatoms that can participate in hydrogen bonding and dipole-dipole interactions. mdpi.com The stereoselective dearomatization of pyridine derivatives is a known strategy for creating chiral nitrogen-containing heterocycles. nih.gov

Correlation Between Molecular Structure and Spectroscopic Signatures

The unique molecular structure of this compound gives rise to characteristic spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the butan-2-yloxy group. The chemical shifts of the pyridine protons are influenced by the electronic effects of the substituents. The electron-donating amino and butoxy groups will shield the ring protons, shifting their signals to a higher field (lower ppm), while the electron-withdrawing chloro group will have a deshielding effect. The presence of stereoisomers can lead to the appearance of separate sets of peaks in the NMR spectrum, especially when a chiral solvating agent or a chiral lanthanide shift reagent is used. wikipedia.orgmagritek.com

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon skeleton. The chemical shifts of the pyridine ring carbons are highly sensitive to the nature and position of the substituents. chemrxiv.orgacs.org The carbon attached to the chloro group (C6) would likely appear at a lower field due to the electronegativity of chlorine. Conversely, the carbons attached to the amino (C4) and butoxy (C2) groups would be shielded. The four distinct carbons of the butan-2-yloxy group, including the chiral center, would also give rise to separate signals. Broadening of signals in the ¹³C NMR spectrum of substituted pyridines can sometimes be observed due to tautomerism. siftdesk.org

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include N-H stretching of the amino group, C-O stretching of the ether linkage, and C-Cl stretching. The vibrations of the pyridine ring would also produce a series of characteristic bands.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Chemical Shifts / Frequencies | Corresponding Functional Group / Protons |

| ¹H NMR | δ 6.0-8.0 ppm | Aromatic protons (pyridine ring) |

| δ 4.0-5.0 ppm | -OCH- proton (butan-2-yloxy) | |

| δ 0.8-1.8 ppm | -CH₂- and -CH₃ protons (butan-2-yloxy) | |

| ¹³C NMR | δ 150-165 ppm | C2, C6 (carbons attached to O and Cl) |

| δ 140-150 ppm | C4 (carbon attached to NH₂) | |

| δ 95-115 ppm | C3, C5 (unsubstituted ring carbons) | |

| δ 70-80 ppm | -OCH- carbon | |

| δ 10-30 ppm | -CH₂- and -CH₃ carbons | |

| IR Spectroscopy | 3300-3500 cm⁻¹ | N-H stretching (amino group) |

| 1050-1250 cm⁻¹ | C-O stretching (ether) | |

| 600-800 cm⁻¹ | C-Cl stretching |

Computational Prediction and Experimental Validation of Chemical Reactivity Profiles

Computational chemistry provides powerful tools for predicting the reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) can be used to calculate the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. These calculations can help identify the most likely sites for electrophilic and nucleophilic attack.

For instance, the calculated HOMO-LUMO gap can provide an indication of the molecule's kinetic stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity. The distribution of the LUMO can pinpoint the most electrophilic sites, which are likely to be the preferred targets for nucleophiles. In this molecule, the C6 carbon, bonded to the electronegative chlorine, is a probable site for nucleophilic attack.

Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to correlate the structural features of a series of related pyridine derivatives with their biological activity or chemical reactivity. nih.govnih.gov By developing a QSAR model, it is possible to predict the properties of new, unsynthesized compounds. These computational predictions can then be validated through experimental studies, such as kinetic measurements of reaction rates or determination of product distributions in competitive reactions. This iterative cycle of prediction and validation is a cornerstone of modern chemical research, enabling a more efficient and targeted approach to the discovery of new molecules with specific functions.

Potential Academic Applications and Future Research Directions in Pure Chemistry

2-(Butan-2-yloxy)-6-chloropyridin-4-amine as a Versatile Chemical Building Block

The primary and most established application of this compound is as a versatile chemical building block in organic synthesis. Chemical building blocks are relatively simple molecules that serve as reactive precursors for the construction of more complex molecular structures. The subject compound features several reactive sites that can be selectively functionalized, making it a valuable intermediate.

The key reactive handles on the molecule include:

The 4-amino group: This primary amine can undergo a wide array of reactions, including N-alkylation, N-acylation, and participation in condensation reactions to form imines or Schiff bases. It is also a key site for forming hydrogen bonds.

The 6-chloro group: The chlorine atom on the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups such as other halides, alkoxy, or amino groups. It is also a site for cross-coupling reactions.

The pyridine ring: The nitrogen atom in the pyridine ring can act as a base or a nucleophile. The ring itself can be subject to electrophilic substitution, although the existing substituents will direct the position of new groups.

Its utility is evident in patent literature where it serves as a key intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications. For instance, it is often used as a precursor for kinase inhibitors and other biologically active compounds.

| Functional Group | Potential Reactions | Synthetic Utility |

|---|---|---|

| 4-Amino Group | Alkylation, Acylation, Reductive Amination, Diazotization | Introduction of diverse substituents for structure-activity relationship studies. |

| 6-Chloro Group | Nucleophilic Aromatic Substitution, Suzuki Coupling, Buchwald-Hartwig Amination | Enables carbon-carbon and carbon-heteroatom bond formation to build molecular complexity. |

| Pyridine Nitrogen | Protonation, Coordination to Lewis acids, N-oxide formation | Modulation of electronic properties and serves as a coordination site. |

Ligand Design and Coordination Chemistry with the Pyridine-Amine Moiety

The pyridine-amine moiety is a well-established motif in coordination chemistry. Aminopyridine derivatives can act as ligands, coordinating to metal ions in either a monodentate fashion through the pyridine nitrogen or as a bridging ligand. researchgate.net The nitrogen atom of the pyridine ring and the exocyclic amino group can both participate in binding to a metal center.

Future research could explore the synthesis of transition metal complexes using this compound as a ligand. The electronic properties of the resulting metal complexes would be influenced by the substituents on the pyridine ring. The electron-donating nature of the amino and butoxy groups would enhance the electron density on the pyridine nitrogen, potentially strengthening its coordination to metal centers. The chiral butoxy group could also introduce stereoselectivity in the coordination sphere of the metal, which is of interest for asymmetric catalysis.

Development of Chemical Probes and Tools for Molecular Recognition (Non-biological Context)

The structure of this compound contains functionalities capable of participating in specific non-covalent interactions, which is a prerequisite for molecular recognition. The amino group and the pyridine nitrogen are excellent hydrogen bond donors and acceptors, respectively.

Derivatives of this compound could be designed as chemical probes for the recognition of specific analytes in non-biological contexts. For example, by attaching a chromophore or fluorophore to the molecule, its binding to a target molecule could be signaled by a change in color or fluorescence. The chiral butoxy group could be exploited to develop probes for the enantioselective recognition of other chiral molecules.

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The hydrogen bonding capabilities of the amino group and the pyridine nitrogen make this compound a promising candidate for the construction of self-assembling supramolecular structures.

For instance, derivatives could be designed to form one-dimensional tapes, two-dimensional sheets, or even more complex three-dimensional networks through programmed hydrogen bonding interactions. The interplay of hydrogen bonding with other non-covalent forces, such as π-π stacking of the pyridine rings, could lead to the formation of well-defined and functional supramolecular architectures.

Design of Novel Catalytic Systems Utilizing this compound Derived Ligands

The development of new catalysts is a cornerstone of modern chemistry. Ligands derived from this compound could be used to create novel catalytic systems. By coordinating these ligands to transition metals, new catalysts for a variety of organic transformations could be developed.

The chiral nature of the butoxy group is particularly significant here, as it could be used to induce enantioselectivity in catalytic reactions. For example, a metal complex bearing a chiral ligand derived from this compound could potentially catalyze reactions such as asymmetric hydrogenation, oxidation, or carbon-carbon bond formation, yielding a predominance of one enantiomer of the product. Research into 4-aminopyridine (B3432731) derivatives has shown their potential in organocatalysis, suggesting that derivatives of the title compound could also be explored in this area.

Q & A

Q. How can crystallographic data improve the compound’s optimization for target binding?

- Methodological Answer : Solve the crystal structure (SHELXL refinement) to identify key interactions (e.g., H-bonds with active-site residues). Use molecular dynamics simulations (Amber/CHARMM) to assess conformational flexibility. Design derivatives with optimized steric/electronic profiles (e.g., replacing Cl with CF₃ for enhanced π-stacking) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.